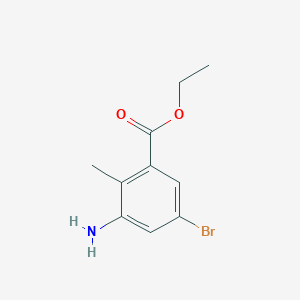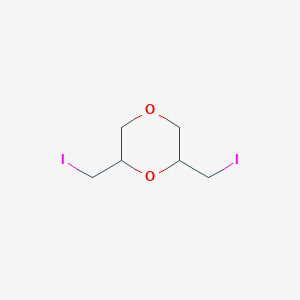
trans-2,6-Bis(iodomethyl)-1,4-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2,6-Bis(iodomethyl)-1,4-dioxane: is an organic compound characterized by the presence of two iodomethyl groups attached to a 1,4-dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,6-Bis(iodomethyl)-1,4-dioxane typically involves the reaction of 1,4-dioxane with iodomethane under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 1,4-dioxane, followed by the addition of iodomethane to introduce the iodomethyl groups. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodomethane.
Análisis De Reacciones Químicas
Types of Reactions: trans-2,6-Bis(iodomethyl)-1,4-dioxane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The iodomethyl groups can be reduced to form methyl groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include azido or thiocyanato derivatives of 1,4-dioxane.
Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.
Reduction Reactions: The major product is 2,6-dimethyl-1,4-dioxane.
Aplicaciones Científicas De Investigación
Chemistry: trans-2,6-Bis(iodomethyl)-1,4-dioxane is used as a building block in organic synthesis
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which trans-2,6-Bis(iodomethyl)-1,4-dioxane exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the iodomethyl groups act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the compound undergoes electron transfer processes that introduce new functional groups.
Comparación Con Compuestos Similares
2,6-Dibromo-1,4-dioxane: Similar in structure but with bromine atoms instead of iodine.
2,6-Dichloro-1,4-dioxane: Contains chlorine atoms instead of iodine.
2,6-Dimethyl-1,4-dioxane: Lacks halogen atoms, with methyl groups instead.
Uniqueness: trans-2,6-Bis(iodomethyl)-1,4-dioxane is unique due to the presence of iodomethyl groups, which are more reactive than their bromine or chlorine counterparts
Propiedades
Número CAS |
6962-99-8 |
|---|---|
Fórmula molecular |
C6H10I2O2 |
Peso molecular |
367.95 g/mol |
Nombre IUPAC |
2,6-bis(iodomethyl)-1,4-dioxane |
InChI |
InChI=1S/C6H10I2O2/c7-1-5-3-9-4-6(2-8)10-5/h5-6H,1-4H2 |
Clave InChI |
UYISQIRJYDOWOR-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(CO1)CI)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


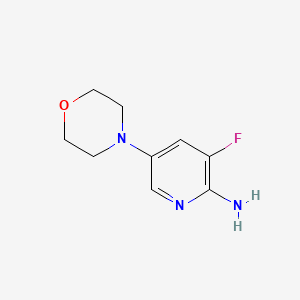
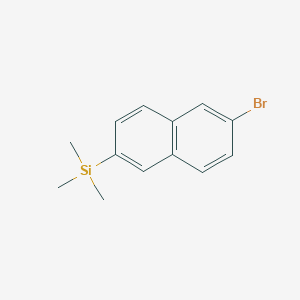
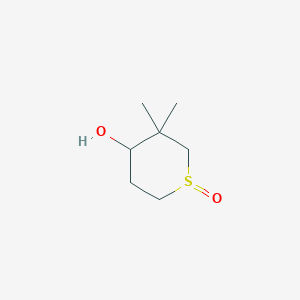
![1-[4-[2-[6-Amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B13656086.png)
![[(4-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13656090.png)
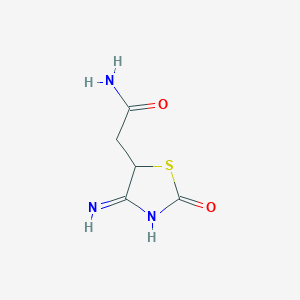

![Benzo[d]isothiazol-5-ylmethanamine](/img/structure/B13656104.png)
![(7-Oxaspiro[3.5]nonan-1-yl)methanamine](/img/structure/B13656112.png)
![(2,5-Dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate;chloride](/img/structure/B13656116.png)

